molecular formula C8H16Cl2N4 B2791730 4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine;dihydrochloride CAS No. 2344679-77-0

4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine;dihydrochloride

Cat. No.: B2791730
CAS No.: 2344679-77-0
M. Wt: 239.14
InChI Key: ZASMLEJMLHCBDY-FNIRFVFUSA-N
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Description

4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine;dihydrochloride is a chemical building block of significant interest in medicinal chemistry research, primarily due to the versatile biological profile of the 1,2,4-triazole pharmacophore. This scaffold is a privileged structure in drug discovery, known for its ability to interact with various enzymatic targets. Researchers can leverage this compound in the design and synthesis of novel bioactive molecules. The 1,2,4-triazole core is a key structural component in investigated compounds ranging from anticoaugulants and anticonvulsants to anticancer agents . In particular, 1,2,4-triazole-based compounds have shown promise as inhibitors for serine proteases in the coagulation cascade, such as Factor XIIa (FXIIa) and thrombin, which are targets for developing potentially safer antithrombotic therapies with reduced bleeding risks . In neuroscience, derivatives have demonstrated potent anticonvulsant activity in models like maximal electroshock (MES), with mechanisms often linked to the GABAergic system . Furthermore, the 1,2,4-triazole motif is found in molecules exhibiting cytotoxic activity against various human cancer cell lines, making it a valuable scaffold in oncology research . The cyclohexylamine moiety in this specific reagent adds a three-dimensional structural element that can be critical for enhancing binding affinity and optimizing drug-like properties. This compound is intended for research use only by qualified scientists.

Properties

IUPAC Name

4-(1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c9-7-3-1-6(2-4-7)8-10-5-11-12-8;;/h5-7H,1-4,9H2,(H,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASMLEJMLHCBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC=NN2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 1,2,4-triazole derivatives. The process generally includes the formation of a carbinolamine intermediate by the addition of an amine to the carbonyl group of cyclohexanone, followed by the elimination of water and intramolecular cyclization to form the desired product . The reaction is often catalyzed by acids to increase the reactivity of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, influencing their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s pharmacological effects .

Comparison with Similar Compounds

1-[3-(4-Pyridyl)-1,2,4-Oxadiazol-5-yl]cyclohexanamine Dihydrochloride

  • Structure : Cyclohexane ring with a 1,2,4-oxadiazole linked to a pyridyl group.
  • Molecular Formula : C₁₃H₁₆N₄O·2HCl (MW: 244.29 g/mol) .
  • Key Differences: Heterocycle: Oxadiazole (electron-deficient) vs. triazole (electron-rich). Oxadiazoles are metabolically stable but less polar than triazoles. Physicochemical Properties: Higher molecular weight and density (1.195 g/cm³) compared to the target compound.

[1-(Propan-2-yl)-1H-1,2,4-Triazol-5-yl]methanamine Dihydrochloride

  • Structure : Triazole ring attached to a methanamine group.
  • Molecular Formula : C₆H₁₄Cl₂N₄ (MW: 209.17 g/mol) .
  • Key Differences :
    • Scaffold : Methanamine vs. cyclohexane. The absence of a cyclohexane ring reduces lipophilicity and rigidity.
    • Bioactivity : Smaller size may limit binding affinity in complex biological targets compared to the bulkier cyclohexane derivative.

N-[1-Methyl-3-(Trifluoromethyl)-1H-1,2,4-Triazol-5-yl]ethane-1,2-diamine Dihydrochloride

  • Structure : Triazole substituted with methyl and trifluoromethyl groups, linked to an ethane diamine.
  • Molecular Formula : C₆H₁₀F₃N₅·2HCl (MW: 209.17 g/mol) .
  • Key Differences: Substituents: Trifluoromethyl group enhances electron-withdrawing effects and metabolic stability.

[4-(5-Methyl-1,2,4-Oxadiazol-3-yl)benzyl]amine Hydrochloride

  • Structure : Benzylamine with a methyl-substituted oxadiazole.
  • Molecular Formula : C₁₀H₁₂N₃O·HCl (MW: 233.68 g/mol) .
  • Key Differences: Aromaticity: Benzyl group enables π-π interactions, contrasting with the non-aromatic cyclohexane in the target compound. Salt Form: Monohydrochloride vs. dihydrochloride, resulting in lower solubility.

Physicochemical and Pharmacological Implications

Property Target Compound Oxadiazole Analog Methanamine Analog
Molecular Weight (g/mol) 239.15 244.29 209.17
Heterocycle 1,2,4-Triazole 1,2,4-Oxadiazole 1,2,4-Triazole
Solubility (Salt Form) High (dihydrochloride) Moderate (dihydrochloride) High (dihydrochloride)
LogP (Predicted) ~1.2 ~1.5 ~0.8
Bioactivity Potential Kinase inhibition Enzyme inhibition Fragment-based drug design

Key Observations:

  • Triazole vs. Oxadiazole : Triazoles generally exhibit higher polarity and hydrogen-bonding capacity, favoring interactions with hydrophilic binding pockets.
  • Cyclohexane Scaffold : Enhances rigidity and lipophilicity, improving membrane permeability compared to benzyl or methanamine derivatives.
  • Salt Forms : Dihydrochloride salts universally improve solubility, critical for oral bioavailability.

Biological Activity

The compound 4-(1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride is a derivative of triazole that has garnered attention in medicinal chemistry due to its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies and providing a comprehensive overview.

The molecular formula of this compound is C9H14Cl2N4C_9H_{14}Cl_2N_4, with a molecular weight of approximately 232.14 g/mol. The compound features a cyclohexane ring substituted with a triazole moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC9H14Cl2N4
Molecular Weight232.14 g/mol
CAS Number1250046-35-5

Triazole derivatives typically exert their biological effects through various mechanisms:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors by binding to active sites and preventing substrate access. This is particularly relevant in antifungal activity.
  • Cytokine Modulation : Some studies indicate that triazole derivatives can influence cytokine release, impacting inflammatory responses.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance:

  • Antifungal Activity : Compounds similar to 4-(1H-1,2,4-triazol-5-yl)cyclohexan-1-amine have shown efficacy against fungal strains such as Candida albicans and Aspergillus niger.
  • Antibacterial Activity : Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The anticancer properties of triazole derivatives have been widely studied:

  • Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines. For example, it has been tested against breast cancer (T47D) and colon cancer (HCT116) cell lines with promising results.
Cell LineIC50 (µM)
T47D (Breast Cancer)27.3
HCT116 (Colon Cancer)6.2

Case Studies

  • Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of triazole derivatives using peripheral blood mononuclear cells. The findings indicated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 upon treatment with the compound.
  • Cytotoxicity Assessment : Another research focused on the cytotoxic effects of 4-(1H-1,2,4-triazol-5-yl)cyclohexan-1-amine on various cancer cell lines. The study concluded that the compound exhibited significant antiproliferative activity, suggesting its potential as an anticancer agent.

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